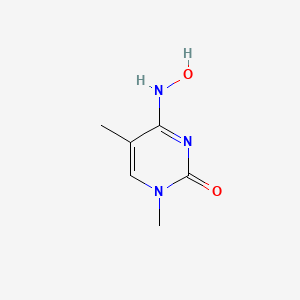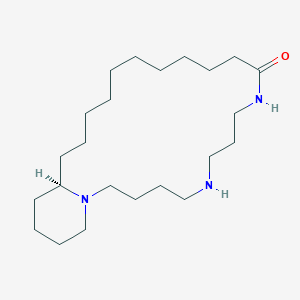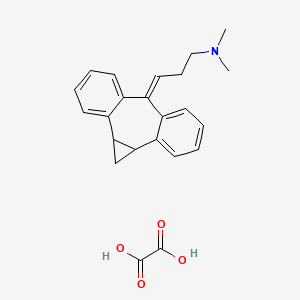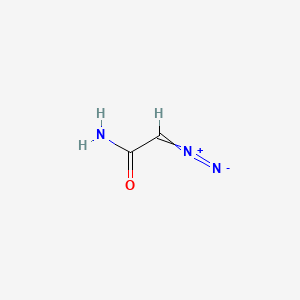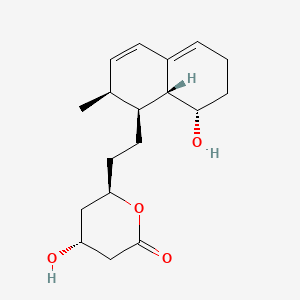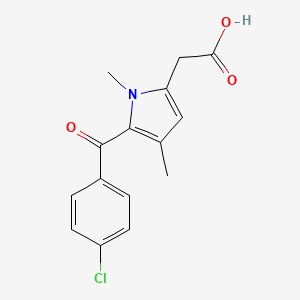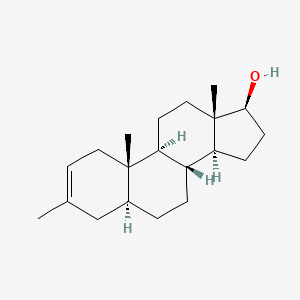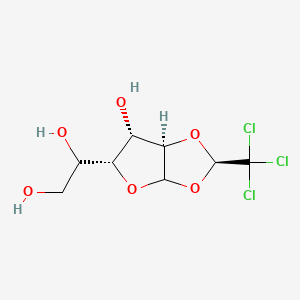
a-Chloralose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloralose is a dioxolane.
Wissenschaftliche Forschungsanwendungen
Applications in Anesthesia and Neurophysiology
α-Chloralose is valued for its mild anesthetic properties, providing stable but not deep anesthesia, making it suitable for neurophysiological studies. Its use allows for the maintenance of physiological conditions in animals during experiments, with minimal influence on pain response or cardiovascular reflexes. For instance, α-Chloralose has been shown to maintain strong BOLD responses in fMRI experiments on rats, enabling researchers to study brain activity under conditions that closely resemble the awake state (Alonso, Makarova, & Hess, 2011).
Effects on Hippocampal Synaptic Function
Research has also delved into the effects of α-Chloralose on hippocampal synaptic function and neuronal network synchronization. For example, one study demonstrated that α-Chloralose diminishes gamma oscillations in rat hippocampal slices without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function. This suggests that α-Chloralose may enhance GABAergic leak current and prolong the decay constant of spontaneous inhibitory postsynaptic currents, impacting neuronal network synchronization in the hippocampus (Wang et al., 2008).
Influence on GABA Release
Another interesting aspect of α-Chloralose's action is its differential effects on spontaneous and evoked GABA release in rat hippocampal CA1 neurons. Research indicates that α-Chloralose can potentiate exogenous GABA-induced responses and, at higher concentrations, activate GABA(A) receptors on GABAergic presynaptic nerve terminals. This modulation of GABAergic transmission underscores the complex impact of α-Chloralose on neural activity, offering insights into its potential influence on neurophysiological processes (Matsuura et al., 2011).
Rodenticide Use and Regulatory Perspectives
Beyond its scientific applications, α-Chloralose's role as a rodenticide has been recognized, with the US Environmental Protection Agency proposing its use based on its safety profile compared to other rodenticides. This highlights the substance's broader implications in pest control, reflecting on its selective toxicity and the need for careful handling and application in both research and pest management contexts (Erickson, 2019).
Eigenschaften
Produktname |
a-Chloralose |
|---|---|
Molekularformel |
C8H11Cl3O6 |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |
InChI-Schlüssel |
OJYGBLRPYBAHRT-OPKHMCHVSA-N |
Isomerische SMILES |
C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Kanonische SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



